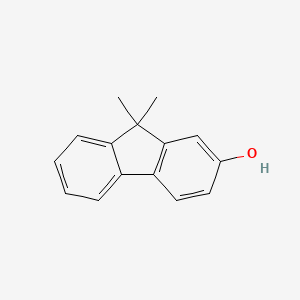

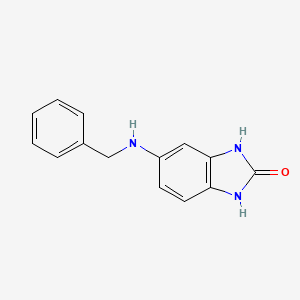

![molecular formula C24H25FN2O5 B3003437 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618405-74-6](/img/structure/B3003437.png)

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized and evaluated for various biological activities, including antioxidant, antimicrobial, and as inhibitors of B-Raf kinase, which is a protein implicated in cell growth and proliferation .

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been reported using different methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to synthesize such compounds . Another approach involved the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with various aldehydes to yield Schiff's bases, which were further processed to obtain the desired derivatives . These methods highlight the versatility and creativity in the synthesis of complex molecules containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a 2,3-dihydrobenzo[b][1,4]dioxin core, which has been shown to contribute to the biological activity of these molecules. The configuration around the double bond and the overall stereochemistry can significantly influence the biological properties, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives where the Z isomers were formed preferentially . Additionally, the introduction of this structure has been found to reinforce the combination of compounds with their biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and conjugate addition, as well as reactions to introduce various functional groups that can modulate the biological activity of the final product. For example, the oxidative aminocarbonylation-cyclization process is a key step in forming the 2,3-dihydrobenzo[b][1,4]dioxin ring system . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, pKa values, and antioxidant activities, are crucial for their potential therapeutic use. The lipophilicity of synthesized compounds has been investigated using HPLC, and potentiometric titration with tetrabutylammonium hydroxide in non-aqueous solvents has been used to determine pKa values . These properties are important for understanding the drug-likeness and pharmacokinetics of the compounds. Additionally, the antioxidant activities of some derivatives have been compared to standard antioxidants, indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O5/c1-26(2)10-3-11-27-21(15-4-7-17(25)8-5-15)20(23(29)24(27)30)22(28)16-6-9-18-19(14-16)32-13-12-31-18/h4-9,14,21,28H,3,10-13H2,1-2H3/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWUAUZZCCOSAC-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

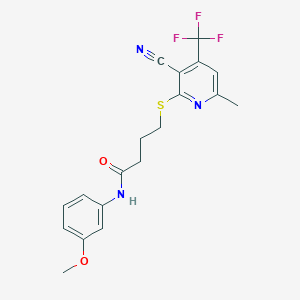

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

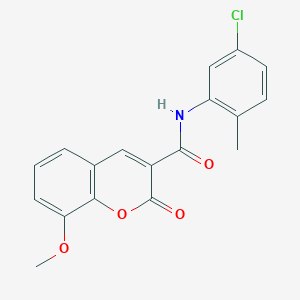

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)

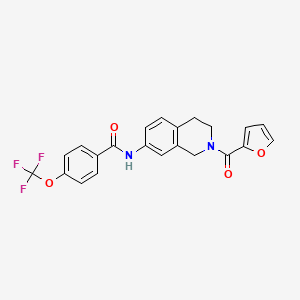

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003368.png)

![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B3003378.png)